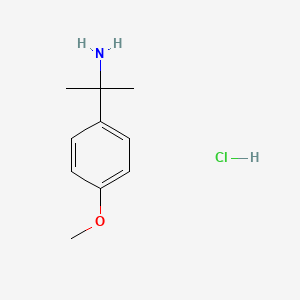

2-(4-Methoxyphenyl)propan-2-amine hydrochloride

Description

Historical Context and Discovery

2-(4-Methoxyphenyl)propan-2-amine hydrochloride, commonly referred to as para-methoxyamphetamine (PMA) hydrochloride, first emerged in scientific literature during the mid-20th century. Initial reports of its synthesis and pharmacological properties appeared in the 1970s, when it was identified as a structural analog of amphetamine and mescaline. The compound gained notoriety in clandestine chemistry due to its misrepresentation as 3,4-methylenedioxymethamphetamine (MDMA) in recreational drug markets, leading to increased academic and regulatory scrutiny. Alexander Shulgin, a prominent pharmacologist, later documented its synthesis and subjective effects in his seminal work PiHKAL (Phenethylamines I Have Known and Loved), cementing its place in the study of psychoactive phenethylamines.

Significance in Chemical Research

This compound has served as a critical tool for investigating structure-activity relationships (SAR) in serotonergic agonists. Its methoxy substitution at the para position of the phenyl ring distinguishes it from other amphetamine derivatives, enabling researchers to study the role of electron-donating groups in modulating receptor binding and monoamine release. Studies using this compound have contributed to advances in neuropharmacology, particularly in understanding serotonin transporter (SERT) dynamics and monoamine oxidase inhibition. Additionally, its synthesis pathways, such as the Leuckart reaction, have been extensively analyzed to identify route-specific impurities in forensic toxicology.

Table 1: Key milestones in the study of this compound

Structural Relationship to Phenylisopropylamine Compounds

The compound belongs to the phenylisopropylamine class, characterized by a phenethylamine backbone with a methyl group adjacent to the amino group. Its structure features:

- A methoxy group at the para position of the aromatic ring, enhancing electron density and altering receptor affinity.

- A secondary amine group, which influences lipid solubility and blood-brain barrier penetration.

- A branched carbon chain (propan-2-amine), conferring stereochemical complexity compared to linear amphetamines.

Structurally, it is most closely related to:

- Mescaline : Shares the methoxy-substituted aromatic system but lacks the alpha-methyl group.

- MDMA : Differs in the absence of the methylenedioxy ring and the presence of a single methoxy group.

Table 2: Structural comparison of phenylisopropylamine derivatives

| Compound | R₁ | R₂ | R₃ |

|---|---|---|---|

| 2-(4-Methoxyphenyl)propan-2-amine | H | OCH₃ | CH₃ |

| Amphetamine | H | H | CH₃ |

| MDMA | H | 3,4-methylenedioxy | CH₃ |

| Mescaline | OCH₃ | OCH₃ | H |

Compound Classification and Nomenclature

Systematic Name :

this compound

IUPAC Name :

1-(4-Methoxyphenyl)propan-2-amine hydrochloride

Common Synonyms :

- para-Methoxyamphetamine (PMA)

- 4-Methoxyamphetamine (4-MA)

- 1-(4-Methoxybenzyl)ethylamine hydrochloride

Chemical Class :

Regulatory Status :

- Listed as a Schedule I substance under the UN Convention on Psychotropic Substances.

- Classified as a hallucinogen under the U.S. Controlled Substances Act.

The compound’s CAS registry number is 64-13-1, with molecular formula C₁₀H₁₅NO·HCl and a molar mass of 201.69 g/mol. Its crystalline form typically appears as a white to off-white powder, soluble in polar solvents such as water and ethanol.

Properties

IUPAC Name |

2-(4-methoxyphenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-10(2,11)8-4-6-9(12-3)7-5-8;/h4-7H,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IURPCNYYYMLRSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Overview

2-(4-Methoxyphenyl)propan-2-amine hydrochloride, also known as 4-methoxy-α,α-dimethylphenethylamine hydrochloride, is a chemical compound with the molecular formula \$$C{10}H{16}ClNO\$$ and a molecular weight of 201.69 g/mol. It is a secondary amine derivative featuring a propan-2-amine backbone substituted with a 4-methoxyphenyl group at the central carbon.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process. The purification of the final product is achieved through recrystallization or other suitable methods to ensure high purity.

Chemical Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.

4.1. Oxidation

The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (\$$KMnO4\$$) and chromium trioxide (\$$CrO3\$$). The major products formed are 4-methoxybenzaldehyde or 4-methoxyacetophenone.

4.2. Reduction

Reduction reactions can convert the compound into different amine derivatives. Reducing agents such as sodium borohydride (\$$NaBH4\$$) and lithium aluminum hydride (\$$LiAlH4\$$) are frequently used.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)propan-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the amine group.

Substitution: The methoxy group on the benzene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxyacetophenone.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

The compound has been studied for its interactions with neurotransmitter systems, particularly serotonin receptors. Research indicates that it may act as an agonist for the 5-HT2A receptor, which is significant in understanding mood regulation and the treatment of psychiatric disorders.

Table 1: Receptor Activity of 2-(4-Methoxyphenyl)propan-2-amine hydrochloride

Synthesis and Analytical Methods

The synthesis of this compound involves multiple steps, including the formation of a ketimine intermediate and subsequent reduction processes. Analytical techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are employed to monitor the reaction progress and purity of the final product.

Case Study: Synthesis Protocol

A typical synthesis protocol involves:

- Formation of a ketimine from 4-methoxybenzaldehyde and a suitable amine.

- Reduction using lithium aluminum hydride to yield the amine.

- Quenching and purification through recrystallization.

This method demonstrates the compound's versatility in synthetic organic chemistry, allowing for modifications that enhance its biological activity or selectivity.

Biological Research Applications

Recent studies have highlighted the compound's potential in various biological research areas:

- Neuropharmacology : Investigating its effects on serotonin receptor modulation can provide insights into treatments for depression and anxiety disorders.

- Toxicology : Its analogs are often studied for their safety profiles, especially concerning recreational use and potential abuse.

Table 2: Research Findings on Biological Effects

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)propan-2-amine hydrochloride involves its interaction with various molecular targets. It acts as a potent and selective serotonin releasing agent, binding to alpha receptors to mediate its effects . This interaction can influence neurotransmitter levels and pathways, potentially leading to various physiological and pharmacological outcomes.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations:

Substituent Effects: The N-methyl group in PMMA and 4-FMA enhances lipophilicity and CNS penetration, contributing to their psychoactive properties . The ethoxy-phenoxyethyl group in Tamsulosin Impurity H increases molecular complexity, reducing CNS activity but enhancing affinity for α₁-adrenergic receptors .

Pharmacological Activity: PMMA and 4-FMA are classified as new psychoactive substances (NPS) with stimulant and hallucinogenic effects, targeting monoamine transporters (SERT, DAT) . 2-(4-Methoxyphenyl)propan-2-amine HCl lacks psychoactivity due to its absence of N-methylation and simpler structure, limiting membrane permeability .

Analytical Detection :

- Surface-enhanced Raman spectroscopy (SERS) and machine learning are employed to distinguish amphetamine analogs like PMMA and 4-FMA based on vibrational modes of methoxy/fluoro substituents .

Biological Activity

2-(4-Methoxyphenyl)propan-2-amine hydrochloride, also known by its IUPAC name 1-(4-methoxyphenyl)propan-2-amine hydrochloride, is a chemical compound with notable biological activity. This article explores its biological properties, potential pharmacological applications, and relevant research findings.

- Molecular Formula : C10H16ClN

- Molecular Weight : 201.69 g/mol

- Melting Point : 170 - 172 °C

- Solubility : Soluble in water and various organic solvents .

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly serotonin and dopamine receptors. Preliminary studies suggest that the compound may act as a selective serotonin releasing agent, similar to other compounds in the amphetamine class .

Neurotransmitter Interaction

Research indicates that this compound may influence neurotransmitter levels, potentially leading to effects on mood and behavior. Its structural similarity to 4-methoxyamphetamine suggests it could share similar psychoactive properties .

Case Studies and Research Findings

- Interaction Studies : Initial interaction studies have indicated that this compound may modulate serotonin receptors, which could be relevant for developing treatments for mood disorders.

- Comparative Analysis : A comparative analysis with structurally similar compounds revealed that while some derivatives exhibit strong stimulant effects (e.g., methamphetamine), this compound may offer distinct pharmacological profiles due to its unique substitution pattern on the aromatic ring.

- Toxicity Assessments : In vitro toxicity assessments indicate that compounds with similar structures do not exhibit significant toxicity at therapeutic concentrations, suggesting a favorable safety profile for further development .

Data Table: Comparative Biological Activity

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| 4-Methoxyamphetamine | 3706-26-1 | Psychoactive effects; serotonin releasing agent | Potent stimulant |

| N-Ethyl-p-methoxy-alpha-methylphenethylamine | 52740-56-4 | Ethyl substitution; different pharmacological profile | Moderate stimulant |

| Methamphetamine | 537-46-8 | Strong stimulant effects; widely studied | High abuse potential |

Q & A

Basic Research Questions

Q. How can the identity of 2-(4-Methoxyphenyl)propan-2-amine hydrochloride be confirmed in a research sample?

- Methodological Approach : Use a combination of spectroscopic techniques:

- NMR : Analyze - and -NMR spectra to confirm the methoxyphenyl group (δ ~3.8 ppm for OCH) and the propan-2-amine backbone.

- LC-MS : Validate molecular weight (165.23 g/mol for free base; 201.68 g/mol as hydrochloride) using electrospray ionization (ESI+) .

- CAS Registry : Cross-reference with CAS No. 3706-26-1 for impurity standards in pharmaceuticals like Formoterol fumarate dihydrate .

Q. What safety protocols are critical when handling this compound in the lab?

- Key Practices :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H313/H333 warnings) .

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- Spill Management : Collect spills mechanically, avoiding water jets, and dispose as hazardous waste .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can enantiomeric impurities of this compound be resolved and quantified?

- Analytical Strategy :

- Chiral HPLC : Use a Chiralpak® IC column with a mobile phase of n-hexane/ethanol/diethylamine (85:15:0.1 v/v) at 1.0 mL/min. Detect at 254 nm.

- Relative Retention Times : The (2R)- and (2S)-enantiomers exhibit relative retentions of 0.4 and 1.00, respectively, under these conditions .

- Validation : Ensure resolution (R) >2.0 and limit of quantification (LOQ) ≤0.1% for pharmaceutical impurity profiling .

Q. What are the challenges in synthesizing this compound with high enantiomeric purity?

- Synthesis Considerations :

- Starting Materials : Use 4-methoxyacetophenone for Friedel-Crafts acylation, followed by reductive amination with methylamine.

- Stereocontrol : Opt for asymmetric catalysis (e.g., Ru-BINAP complexes) to favor the desired (R)- or (S)-enantiomer .

- Impurity Mitigation : Monitor by-products like N-methyl derivatives via LC-MS and optimize reaction temperature/pH to minimize racemization .

Q. How does this compound interact with biological systems in preclinical studies?

- Pharmacological Insights :

- Metabolism : In rodent models, the compound undergoes hepatic O-demethylation via CYP2D6, producing 2-(4-hydroxyphenyl)propan-2-amine as a primary metabolite.

- Receptor Binding : Acts as a weak serotonin-norepinephrine reuptake inhibitor (SNRI) with IC values >10 μM, based on structural analogs like Venlafaxine impurities .

- Toxicity Screening : Conduct Ames tests (OECD 471) to assess mutagenicity and acute toxicity assays (OECD 423) at doses ≤100 mg/kg .

Data Contradictions and Resolution

Q. Discrepancies in reported HPLC retention times for this compound: How to validate methods?

- Root Cause Analysis : Variability may arise from column aging, mobile phase pH, or detector sensitivity.

- Resolution :

- System Suitability Tests : Include USP tailing factor (<2.0) and plate count (>2000) in method validation.

- Cross-Lab Calibration : Use certified reference standards (e.g., ACI 062107) from pharmacopeial sources .

Tables for Key Parameters

| Parameter | Value | Source |

|---|---|---|

| Molecular Weight (HCl salt) | 201.68 g/mol | |

| HPLC Retention Time (RRT) | 0.4 (free base), 1.00 (impurity) | |

| Enantiomeric Resolution (R) | ≥2.0 | |

| CAS Registry | 3706-26-1 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.